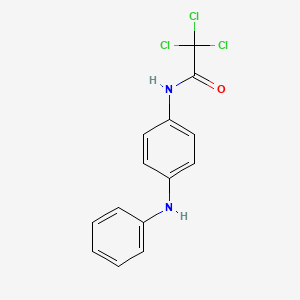
N-(4-anilinophenyl)-2,2,2-trichloroacetamide
説明
N-(4-anilinophenyl)-2,2,2-trichloroacetamide is an anilide.
科学的研究の応用
Crystal Structure Analysis
Research on N-(4-anilinophenyl)-2,2,2-trichloroacetamide and its variants primarily focuses on their crystal structures. Gowda et al. (2000) studied the crystal structures of several N-(substitutedphenyl)-2,2,2-trichloroacetamides, including N-(4-anilinophenyl)-2,2,2-trichloroacetamide, to understand their molecular configurations and interactions (Gowda, Paulus, & Fuess, 2000). Similarly, Dou et al. (1997) focused on the crystal structures of related compounds, providing insights into their molecular geometries and potential applications in material science (Dou, Fuess, Weiss, Gowda, & Krishnan, 1997).
Environmental and Biological Implications
Modick et al. (2014) investigated N-acetyl-4-aminophenol (a metabolite of aniline, closely related to N-(4-anilinophenyl)-2,2,2-trichloroacetamide) for its potential environmental and biological effects, including its ubiquitous presence in human urine and potential health implications (Modick, Weiss, Dierkes, Brüning, & Koch, 2014).
Corrosion Inhibition
In industrial applications, certain derivatives of N-(4-anilinophenyl)-2,2,2-trichloroacetamide may serve as corrosion inhibitors. Daoud et al. (2014) explored the efficiency of similar compounds as corrosion inhibitors, which could be relevant for extending the lifespan of metals in corrosive environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Medicinal Chemistry
In the field of medicinal chemistry, compounds structurally similar to N-(4-anilinophenyl)-2,2,2-trichloroacetamide have been studied for their potential therapeutic effects. Ghosh et al. (2008) reported on the antiviral and antiapoptotic effects of a novel anilidoquinoline derivative, indicating potential applications in treating viral infections like Japanese encephalitis (Ghosh et al., 2008).
Synthesis and Chemical Properties
Several studies focus on the synthesis and chemical properties of N-(4-anilinophenyl)-2,2,2-trichloroacetamide and related compounds. For example, Krapcho et al. (2004) discussed modified synthetic routes for similar compounds, providing insights into more efficient and accessible methods of production (Krapcho & Cadarmro, 2004).
特性
製品名 |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
|---|---|
分子式 |
C14H11Cl3N2O |
分子量 |
329.6 g/mol |
IUPAC名 |
N-(4-anilinophenyl)-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C14H11Cl3N2O/c15-14(16,17)13(20)19-12-8-6-11(7-9-12)18-10-4-2-1-3-5-10/h1-9,18H,(H,19,20) |
InChIキー |
DXWLHYHAGCVSIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(Cl)(Cl)Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

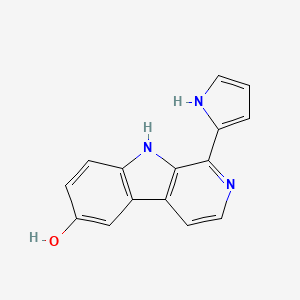
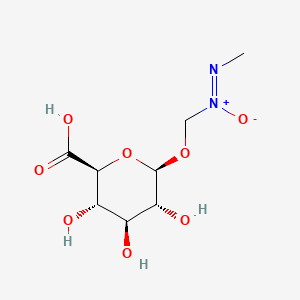
![2-chloro-N-[5-ethyl-3-[(4-methylphenyl)-oxomethyl]-2-thiophenyl]acetamide](/img/structure/B1208244.png)
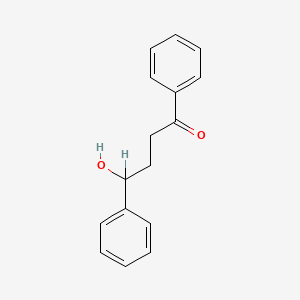
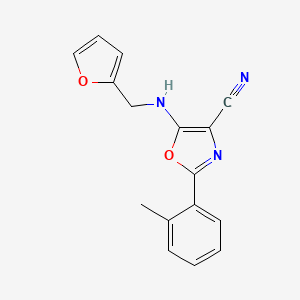
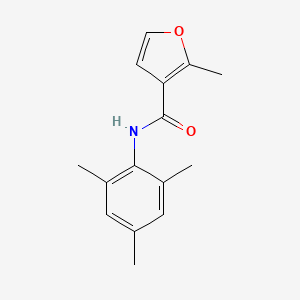
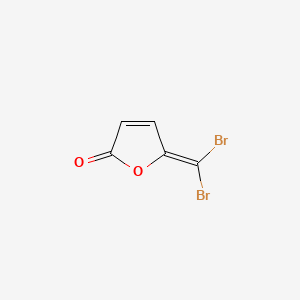
![2-[5-[(2-Chlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1208254.png)
![2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1208256.png)
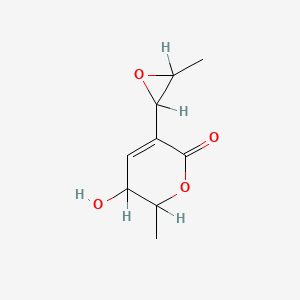
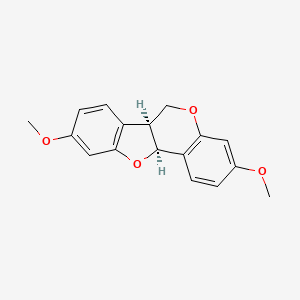
![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)
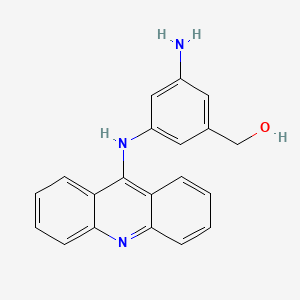
![Methyl 4-methyl-4,4a,5,13,14,14a-hexahydro-6lambda~5~-indolo[2,3-a]pyrano[3,4-g]quinolizine-1-carboxylate hydrochloride](/img/structure/B1208265.png)